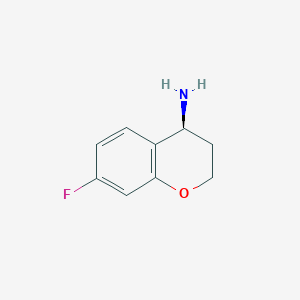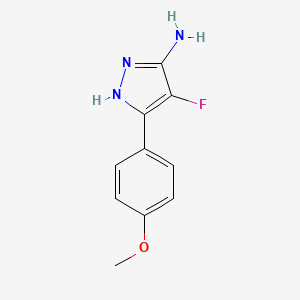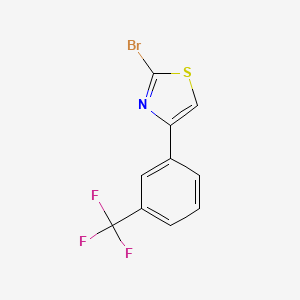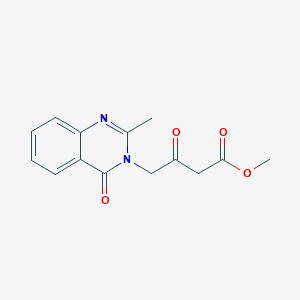![molecular formula C10H11F2N B1394307 [1-(2,6-Difluorophenyl)cyclopropyl]methylamine CAS No. 1216908-25-6](/img/structure/B1394307.png)
[1-(2,6-Difluorophenyl)cyclopropyl]methylamine
Descripción general
Descripción
“[1-(2,6-Difluorophenyl)cyclopropyl]methylamine” is a cyclic amine compound. It is also known as DFMC. It is a chemical building block and is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11F2N . The molecular weight is 183.198 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H11F2N and a molecular weight of 183.2 g/mol .Aplicaciones Científicas De Investigación
Biological Methylation
S-adenosylmethionine (SAM), a biological sulfonium compound, is known for its role as a major biological methyl donor in reactions catalyzed by methyltransferases. Its applications extend to being a source for methylene groups, amino groups, ribosyl groups, and aminopropyl groups in various biochemical syntheses, potentially implicating the role of cyclopropyl derivatives in these pathways. This demonstrates the chemical utility of the cyclopropyl ring and adjacent carbon centers, highlighting their electrophilic character and involvement in numerous metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Chemical Synthesis
The compound has been utilized in the synthesis of novel derivatives, like 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines. This indicates its significance in the preparation of complex chemical structures, contributing to the field of organic synthesis and potentially affecting the development of pharmaceuticals and other biologically active molecules (Aghekyan et al., 2009).
Reaction Specificity
The aminolysis of compounds containing the [1-(2,6-Difluorophenyl)cyclopropyl]methylamine moiety has been shown to be successful under certain conditions, specifically when the amino group in the reagent is sterically unshielded, and the reaction medium has a high dielectric permittivity. This insight into the reaction conditions and medium characteristics opens up possibilities for the targeted synthesis of specific compounds (Novakov et al., 2017).
Propiedades
IUPAC Name |
[1-(2,6-difluorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYHGRNKNIBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)



![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
